5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-methyl-1,2-thiazole-4-carbonitrile
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Overview
Description
5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-methyl-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiazole ring, a bicyclic azabicyclo[3.1.0]hexane moiety, and a cyano group, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic azabicyclo[3.1.0]hexane core. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method allows for the formation of the bicyclic structure with high efficiency
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale production often requires the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: It may find use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key component in antiviral medications.
Thiazole derivatives: Common in pharmaceuticals and agrochemicals.
Cyano-containing compounds: Often used in organic synthesis and material science.
Uniqueness: 5-(6,6-Dimethyl-3-azabicyclo[31
This comprehensive overview provides a detailed insight into the compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-7-8(4-13)11(16-14-7)15-5-9-10(6-15)12(9,2)3/h9-10H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWYSYVJKMTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N2CC3C(C2)C3(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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